molecular formula C9H16FNO4 B13653170 Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate

Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate

Cat. No.: B13653170
M. Wt: 221.23 g/mol
InChI Key: OPQLRNAPBIXORO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acids like trifluoroacetic acid (TFA) or through thermal methods.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Deprotection: The free amino acid derivative.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate
  • N-Boc-2-aminoisobutyric acid

Uniqueness

Methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific reactivity and binding characteristics .

Properties

Molecular Formula

C9H16FNO4

Molecular Weight

221.23 g/mol

IUPAC Name

methyl (2S)-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C9H16FNO4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1

InChI Key

OPQLRNAPBIXORO-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)F

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.